
Natriumhexahydroxoantimonat(V)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Natriumhexahydroxoantimonat(V), also known as sodium hexahydroxoantimonate(V), is a chemical compound with the formula NaSb(OH)6. It is a white to yellowish powder that belongs to the group of antimonates. This compound is characterized by its tetragonal crystal system and is known for its stability and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Natriumhexahydroxoantimonat(V) can be synthesized through the slow evaporation of an aqueous solution containing potassium antimonate and sodium chloride. This method involves dissolving potassium antimonate in water and adding sodium chloride to the solution. The mixture is then allowed to evaporate slowly, leading to the formation of Natriumhexahydroxoantimonat(V) crystals .
Industrial Production Methods
Industrial production of Natriumhexahydroxoantimonat(V) typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature and concentration, to ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Natriumhexahydroxoantimonat(V) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.
Reduction: Reduction reactions can convert Natriumhexahydroxoantimonat(V) to lower oxidation state antimony compounds.
Substitution: It can participate in substitution reactions where hydroxide ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with Natriumhexahydroxoantimonat(V) include strong acids and bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from reactions involving Natriumhexahydroxoantimonat(V) depend on the specific reaction conditions and reagents used. These products can include various antimony oxides, hydroxides, and other antimony-containing compounds .
Applications De Recherche Scientifique
Natriumhexahydroxoantimonat(V) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other antimony compounds and as a reagent in analytical chemistry.
Biology: Research has explored its potential use in biological systems, particularly in studying antimony’s effects on cellular processes.
Mécanisme D'action
The mechanism of action of Natriumhexahydroxoantimonat(V) involves its interaction with molecular targets and pathways within chemical and biological systems. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s hydroxide ions play a crucial role in its reactivity, allowing it to participate in various chemical transformations .
Comparaison Avec Des Composés Similaires
Natriumhexahydroxoantimonat(V) can be compared with other similar compounds, such as potassium hexahydroxoantimonate(V) and other antimonates. These compounds share similar chemical structures and properties but differ in their specific reactivity and applications. For example, potassium hexahydroxoantimonate(V) has a similar formula (KSb(OH)6) but exhibits different solubility and reactivity characteristics .
List of Similar Compounds
- Potassium hexahydroxoantimonate(V) (KSb(OH)6)
- Sodium hexafluoroantimonate(V) (NaSbF6)
- Sodium thioantimonate(V) (Na3SbS4)
These compounds highlight the diversity within the group of antimonates and the unique properties of Natriumhexahydroxoantimonat(V) that make it valuable for various applications .
Propriétés
Formule moléculaire |
H12NaO6Sb+ |
|---|---|
Poids moléculaire |
252.84 g/mol |
InChI |
InChI=1S/Na.6H2O.Sb/h;6*1H2;/q+1;;;;;;; |
Clé InChI |
JNGDVALNJSTIDL-UHFFFAOYSA-N |
SMILES canonique |
O.O.O.O.O.O.[Na+].[Sb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


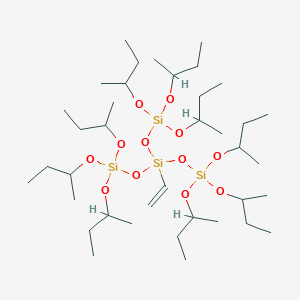
![4-[2-(Dipropylamino)ethyl]-3-diazooxindole](/img/structure/B13834548.png)
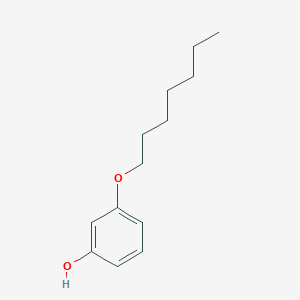
![ethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyloxy]-2-trimethylstannylphenyl]propanoate](/img/structure/B13834552.png)
![6-Fluoro-2-methylimidazo[2,1-b][1,3]benzothiazole-1-carbaldehyde](/img/structure/B13834556.png)
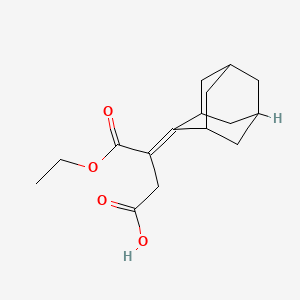
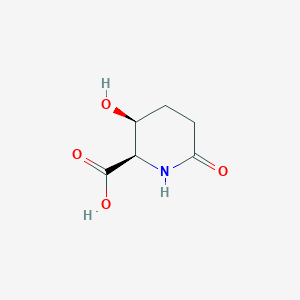
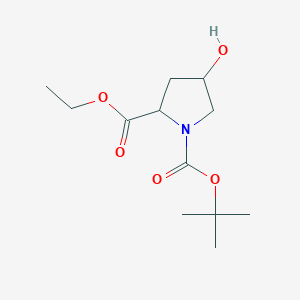
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)
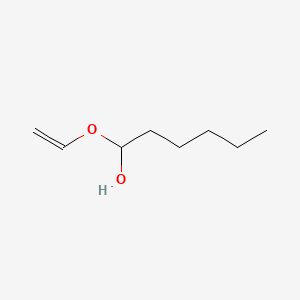
![(2S)-2-[[4-[[(6S)-2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13834589.png)



